molecular formula C12H20N2S B10926371 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea

Cat. No.: B10926371
M. Wt: 224.37 g/mol
InChI Key: VKQKJCKGAFDSRR-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA is an organic compound characterized by the presence of a cyclohexenyl group and a cyclopropyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process involves:

    Preparation of 2-(1-cyclohexenyl)ethylamine: This can be synthesized by reacting cyclohexanone with a Grignard reagent to form 1-vinyl cyclohexanol, followed by chlorination and rearrangement to obtain (2-chloroethylene)cyclohexane.

    Formation of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA: The 2-(1-cyclohexenyl)ethylamine is reacted with cyclopropyl isothiocyanate under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The raw materials used are typically of industrial grade, and the reactions are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexenyl and cyclopropyl groups.

    Reduction: Reduced forms of the thiourea moiety.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological pathways.

    Disrupting Cellular Processes: Interfering with the normal functioning of cellular processes, leading to the inhibition of pathogen growth and replication.

Comparison with Similar Compounds

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-cyclopropylthiourea

InChI

InChI=1S/C12H20N2S/c15-12(14-11-6-7-11)13-9-8-10-4-2-1-3-5-10/h4,11H,1-3,5-9H2,(H2,13,14,15)

InChI Key

VKQKJCKGAFDSRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2CC2

Origin of Product

United States

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